N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride
Overview
Description
N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds, such as tertiary aliphatic amines, are known to undergo biotransformation .
Mode of Action
It’s known that tertiary aliphatic amines, a group to which this compound likely belongs, are biotransformed through a reversible reaction into tertiary amine oxides .
Biochemical Pathways
It’s known that tertiary aliphatic amines, a group to which this compound likely belongs, are biotransformed into tertiary amine oxides . This transformation could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds are known to undergo biotransformation, which could impact their bioavailability .
Result of Action
The biotransformation of similar compounds into tertiary amine oxides could potentially result in various molecular and cellular effects .
Action Environment
It’s known that the action of similar compounds can be influenced by various factors, including the presence of other substances and the ph of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride typically involves the reaction of N-methyl-1-butanamine with 2-(2-piperidinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often employs continuous-flow synthesis techniques. These methods involve the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C). The continuous-flow process enhances the reaction rate and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or other nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce N-oxide derivatives, while reduction reactions may yield amine derivatives.
Scientific Research Applications
N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing the function of various biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
- N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride
- Propanamide, N-[1-methyl-2-(1-piperidinyl)ethyl]-N-phenyl-
Uniqueness
N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride is unique due to its specific structural features, which include a piperidine ring and a butanamine moiety. These features confer distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows it to interact with specific molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-N-(2-piperidin-2-ylethyl)butan-1-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2.2ClH/c1-3-4-10-14(2)11-8-12-7-5-6-9-13-12;;/h12-13H,3-11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDDKIZIKXKPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC1CCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.